molecular formula C45H68N6O9 B1670875 Dolastatin 15 CAS No. 123884-00-4

Dolastatin 15

Cat. No.: B1670875
CAS No.: 123884-00-4
M. Wt: 837.1 g/mol
InChI Key: LQKSHSFQQRCAFW-CCVNJFHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dolastatin 15, a potent antimitotic agent derived from the sea hare Dolabella auricularia, primarily targets tubulin , a key protein in the formation of the cell’s cytoskeleton . Tubulin plays a crucial role in cell division, where it forms dynamic structures called microtubules that are essential for chromosome segregation .

Mode of Action

This compound interacts with tubulin at the vinca binding site , disrupting the normal assembly dynamics of microtubules . This interaction inhibits the polymerization of tubulin into microtubules, leading to a loss of tension across kinetochore pairs, structures that attach chromosomes to the spindle fibers during cell division . This loss of tension triggers the accumulation of the tension-sensing checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, this compound prevents the proper alignment and segregation of chromosomes, leading to mitotic arrest . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on Tasidotin, a synthetic derivative of this compound, indicate that these compounds are rapidly eliminated from the body . Tasidotin has a half-life of less than an hour in most cases, suggesting a similar pharmacokinetic profile for this compound

Result of Action

The primary result of this compound’s action is the induction of mitotic arrest and subsequent apoptosis (programmed cell death) in a variety of cell types . This makes this compound a potent anticancer agent, as it can effectively inhibit the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound, like many marine-derived compounds, may be influenced by various environmental factors. It’s worth noting that marine environments are a rich source of unique secondary metabolites, and the biodiversity within these environments is a virtually untapped resource for the isolation and development of novel compounds .

Biochemical Analysis

Biochemical Properties

Dolastatin 15 plays a critical role in biochemical reactions by interacting with tubulin, a protein that forms microtubules. It binds to the vinca site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction prevents the formation of the mitotic spindle, thereby arresting cells in the mitotic phase. This compound also interacts with other biomolecules such as γ-tubulin, which is involved in microtubule nucleation .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It induces mitotic arrest in cancer cells by disrupting microtubule dynamics . This leads to the accumulation of cells in the mitotic phase, ultimately triggering apoptosis. This compound also affects cell signaling pathways by activating the spindle assembly checkpoint, which prevents the progression of the cell cycle . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vinca site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to the formation of abnormal microtubule structures and prevents the proper alignment and segregation of chromosomes during mitosis . This compound also induces the accumulation of the checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest . Furthermore, it inhibits the re-polymerization of cellular microtubules, leading to a loss of tension across kinetochore pairs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly eliminated from the plasma, with a shorter second-phase half-life compared to other dolastatins . This compound is detectable for up to 4 hours post-administration . Long-term exposure to this compound in vitro leads to sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have shown that this compound induces tumor regression in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects such as neutropenia and elevated liver enzymes . The maximum tolerated dose in animal models has been determined to be 27.3 mg/m² . Threshold effects have been observed, where doses above this threshold lead to increased toxicity without additional therapeutic benefits .

Metabolic Pathways

This compound is metabolized primarily by peptidases, which hydrolyze the peptide bonds . It is also subject to metabolic clearance pathways, including conversion by cytochrome P450 enzymes . The metabolic stability of this compound is enhanced by its resistance to hydrolysis by prolyl oligopeptidases . This stability contributes to its prolonged activity in vivo and its effectiveness as an anticancer agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, predominantly α1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within cells, this compound accumulates in the cytoplasm and interacts with microtubules, leading to its cytotoxic effects . Its distribution is influenced by its binding affinity to tubulin and other cellular proteins .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it interacts with microtubules . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its interaction with microtubules and tubulin is sufficient to exert its cytotoxic effects . The subcellular localization of this compound is crucial for its ability to disrupt microtubule dynamics and induce mitotic arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dolastatin 15 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The key steps include:

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide . Additionally, efforts are being made to develop more efficient synthetic routes and scalable production methods to meet the demand for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions: Dolastatin 15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Comparison with Similar Compounds

While both compounds exhibit potent antitumor activity, Dolastatin 10 is generally more potent than Dolastatin 15 . Other similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for scientific research and drug development. Its ability to inhibit tubulin polymerization and disrupt microtubule dynamics highlights its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-CCVNJFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924629
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123884-00-4
Record name Dolastatin 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 15
Reactant of Route 2
Reactant of Route 2
Dolastatin 15
Reactant of Route 3
Reactant of Route 3
Dolastatin 15
Reactant of Route 4
Reactant of Route 4
Dolastatin 15
Reactant of Route 5
Reactant of Route 5
Dolastatin 15
Reactant of Route 6
Reactant of Route 6
Dolastatin 15
Customer
Q & A

A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and this compound disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]

A: Yes, research indicates that this compound can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, this compound has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]

A: Recent research suggests that this compound exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that this compound might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.

A: While the exact molecular formula and weight are not provided in the excerpts, this compound is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]

A: Yes, several spectroscopic techniques have been employed to analyze this compound. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]

A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for this compound's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []

A: this compound has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] this compound's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]

A: While this compound itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []

A: While the long-term safety profile of this compound in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.

A: Although specific drug delivery strategies for this compound aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating this compound to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.

A: The discovery of Dolastatin 10 and this compound from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.